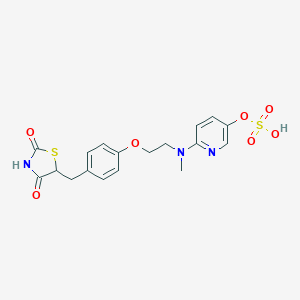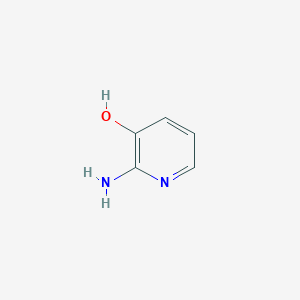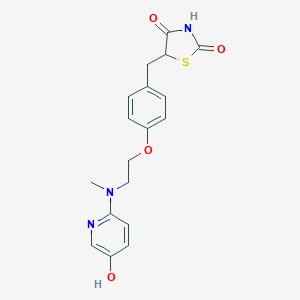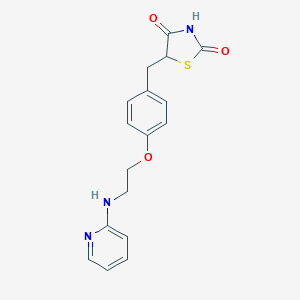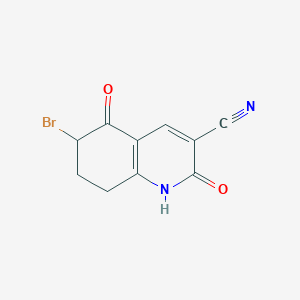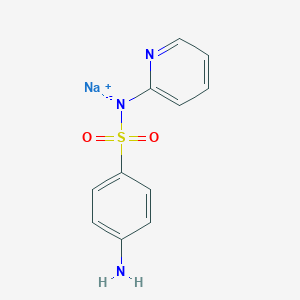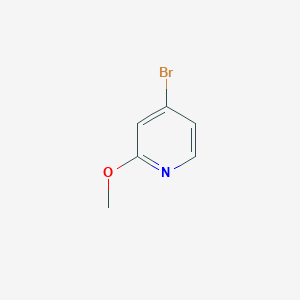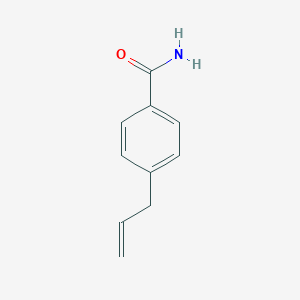
4-Allylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allylbenzamide is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a white crystalline solid that is soluble in organic solvents such as methanol and ethanol. 4-Allylbenzamide is widely used in scientific research due to its diverse range of applications.
Applications De Recherche Scientifique
4-Allylbenzamide has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of other organic compounds. It is also used as a reagent in the synthesis of peptides and proteins. Additionally, 4-Allylbenzamide is used in the development of new drugs and pharmaceuticals due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Allylbenzamide is not fully understood. However, it is thought to act as an inhibitor of certain enzymes in the body. Specifically, it is believed to inhibit the activity of enzymes that are involved in the production of certain neurotransmitters in the brain.
Effets Biochimiques Et Physiologiques
Research has shown that 4-Allylbenzamide has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Allylbenzamide is its high purity and yield. This makes it an ideal starting material for the synthesis of other organic compounds. Additionally, its unique properties make it a valuable tool in scientific research. However, one limitation of 4-Allylbenzamide is that its mechanism of action is not fully understood. This makes it difficult to predict its effects in certain experiments.
Orientations Futures
There are many possible future directions for research involving 4-Allylbenzamide. One area of interest is its potential use in the treatment of certain diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, research could focus on the development of new drugs and pharmaceuticals based on the unique properties of 4-Allylbenzamide. Finally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to new insights into the functioning of the human body.
Méthodes De Synthèse
The synthesis of 4-Allylbenzamide can be achieved through the reaction of allylamine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization. The yield of the reaction is typically high, and the purity of the product is excellent.
Propriétés
Numéro CAS |
104699-51-6 |
|---|---|
Nom du produit |
4-Allylbenzamide |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
4-prop-2-enylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2,(H2,11,12) |
Clé InChI |
CZQKVJRBIQSDMF-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=C(C=C1)C(=O)N |
SMILES canonique |
C=CCC1=CC=C(C=C1)C(=O)N |
Synonymes |
Benzamide, 4-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




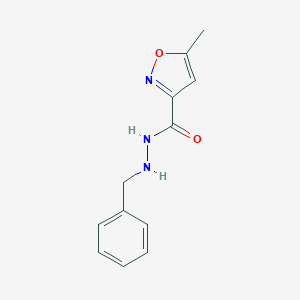
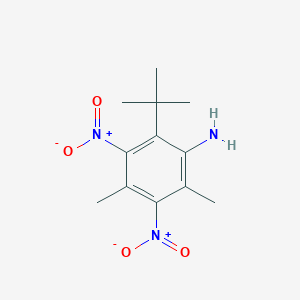
![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
